Structural Scaffold Utility in Fragment-Based M. tuberculosis InhA Inhibitor Development: A PDB-Validated Binding Mode
A derivative incorporating the 4-(5-amino-3-methyl-1H-pyrazol-1-yl)methyl fragment—namely, 4-((5-amino-3-methyl-1H-pyrazol-1-yl)methyl)-N-(2-chloro-4-fluorobenzyl)benzamide—was co-crystallized with the Mycobacterium tuberculosis enoyl-ACP reductase InhA (T2A mutant) and its structure deposited in the PDB (entry 5OIS) at 2.24 Å resolution [1]. This is part of a published fragment-based drug discovery campaign against a validated tuberculosis target [2]. In contrast, the parent compound 4-(5-amino-3-methyl-1H-pyrazol-1-yl)phenol, bearing a hydroxyl rather than a methylene-benzamide extension at the para position of the N1-phenyl ring, has not been reported against InhA, and no equivalent co-crystal structure exists for the unsubstituted phenyl analog 5-amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) in complex with this target. The PDB-validated binding mode confirms that the 5-amino-3-methylpyrazole core is compatible with fragment elaboration at the N1-aryl position, and the 4-hydroxy group on the phenol variant offers an orthogonal vector for further chemical modification [1][2].
| Evidence Dimension | Target-bound co-crystal structure availability (InhA from M. tuberculosis) |
|---|---|
| Target Compound Data | No PDB entry for 4-(5-amino-3-methyl-1H-pyrazol-1-yl)phenol itself; the closely related 4-((5-amino-3-methyl-1H-pyrazol-1-yl)methyl)-N-(2-chloro-4-fluorobenzyl)benzamide co-crystallized with InhA T2A mutant (PDB 5OIS, 2.24 Å resolution) |
| Comparator Or Baseline | 5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6): no PDB entry for InhA complex |
| Quantified Difference | PDB 5OIS vs. no structure – the 4-substituted N1-phenyl scaffold is crystallographically validated in the InhA active site; the unsubstituted phenyl analog lacks this evidence |
| Conditions | X-ray diffraction, PDB deposition 5OIS; biological target: M. tuberculosis InhA (T2A mutant); fragment-based screening campaign reported in ChemMedChem 2018 |
Why This Matters
For procurement decisions in fragment-based drug discovery or anti-tubercular research programs, the crystallographic validation of the pyrazolylmethyl-phenyl scaffold in the InhA binding site provides structural confidence that the 4-(5-amino-3-methyl-1H-pyrazol-1-yl)phenol core can serve as a productive starting point for fragment elaboration, whereas the simpler phenyl analog lacks equivalent target engagement data.
- [1] PDB entry 5OIS. InhA (T2A mutant) complexed with 4-((5-Amino-3-methyl-1H-pyrazol-1-yl)methyl)-N-(2-chloro-4-fluorobenzyl)benzamide. Deposited 2017-07-19. doi:10.2210/pdb5ois/pdb View Source
- [2] Prati F, Zuccotto F, Fletcher D, et al. Screening of a Novel Fragment Library with Functional Complexity against Mycobacterium tuberculosis InhA. ChemMedChem. 2018;13:672–677. doi:10.1002/cmdc.201700774 View Source
